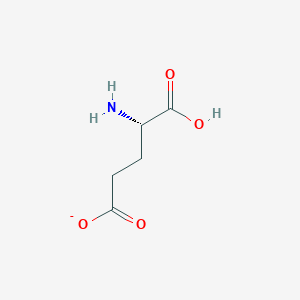

Hidrato de (S)-2-amino-4-carboxibutirato de sodio

Descripción general

Descripción

Es un polvo cristalino blanco que se utiliza comúnmente como potenciador del sabor en diversas cocinas, particularmente en la cocina asiáticaFue aislado e identificado por primera vez por el bioquímico japonés Kikunae Ikeda en 1908 .

Aplicaciones Científicas De Investigación

Biochemical Research

Neuroscience

- Sodium L-glutamate acts as an excitatory neurotransmitter , playing a critical role in synaptic transmission and plasticity. It is utilized in various studies involving neuronal cultures and animal models to investigate neurological functions and disorders.

- Case Study : Research involving rat hippocampal slice cultures demonstrated that sodium L-glutamate modulates microglial movement post-spreading depression, a phenomenon linked to migraine pathophysiology .

Cell Culture

- It serves as a vital component in cell culture media, particularly in the Minimum Essential Medium (MEM) , where it supports the growth of various cell lines by providing essential nutrients .

- Application Example : Sodium L-glutamate is included in the formulation of non-essential amino acids solutions for mammalian cell culture, enhancing cell viability and proliferation.

Pharmaceutical Applications

Drug Development

- Sodium L-glutamate is investigated for its potential therapeutic effects in conditions such as ischemic heart disease. Studies have shown that it may mimic cardioprotective effects similar to those achieved through ischemic preconditioning .

- Research Insight : In isolated rat heart models, glutamate administration was found to influence myocardial metabolism, highlighting its role in cardiac protection mechanisms.

Food Industry

Flavor Enhancer

- As a widely recognized flavor enhancer, sodium L-glutamate is used in various food products to enhance umami taste. It is particularly prevalent in processed foods, soups, and sauces.

- Regulatory Insights : The European Food Safety Authority (EFSA) has evaluated the safety of sodium L-glutamate as a food additive, confirming its non-irritant properties and establishing acceptable daily intake levels .

Agricultural Applications

Plant Growth

- Sodium L-glutamate has been explored as an additive in growth media for phytopathogens and plant tissues. It supports the growth of specific strains like Xylella fastidiosa, which affects important crops .

- Experimental Findings : Studies have shown that incorporating sodium L-glutamate into growth media can optimize conditions for cultivating plant pathogens, aiding in research on plant diseases.

Mecanismo De Acción

El glutamato monosódico ejerce sus efectos al estimular los receptores de glutamato en las papilas gustativas, que transmiten señales al cerebro para producir el sabor umami característico . En el cuerpo, el glutamato actúa como neurotransmisor y participa en diversas vías metabólicas. Se absorbe en el intestino a través de la interacción con los receptores de glutamato y se puede utilizar como combustible o incorporarse a otras moléculas .

Análisis Bioquímico

Biochemical Properties

Sodium (S)-2-amino-4-carboxybutanoate hydrate participates in various biochemical reactions. It interacts with numerous enzymes, proteins, and other biomolecules. As a derivative of glutamic acid, it is involved in protein synthesis and serves as a neurotransmitter in the central nervous system. It also plays a role in the citric acid cycle, contributing to energy production within cells .

Cellular Effects

The effects of Sodium (S)-2-amino-4-carboxybutanoate hydrate on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, as a neurotransmitter, it can activate signal transduction pathways leading to neuronal excitation .

Molecular Mechanism

At the molecular level, Sodium (S)-2-amino-4-carboxybutanoate hydrate exerts its effects through various mechanisms. It can bind to specific receptors on the cell surface, leading to the activation or inhibition of enzymes. Changes in gene expression can also occur as a result of its interaction with cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium (S)-2-amino-4-carboxybutanoate hydrate can change over time. It is stable under standard conditions, but its effects on cellular function may vary depending on the duration of exposure and the specific experimental conditions .

Dosage Effects in Animal Models

The effects of Sodium (S)-2-amino-4-carboxybutanoate hydrate in animal models can vary with different dosages. Lower doses may have minimal effects, while higher doses could lead to observable changes in physiological processes. Specific studies detailing these effects are currently limited .

Metabolic Pathways

Sodium (S)-2-amino-4-carboxybutanoate hydrate is involved in several metabolic pathways. As a derivative of glutamic acid, it participates in amino acid metabolism. It can also be involved in the citric acid cycle, contributing to the production of ATP, the primary energy currency of the cell .

Transport and Distribution

The transport and distribution of Sodium (S)-2-amino-4-carboxybutanoate hydrate within cells and tissues involve various transporters and binding proteins. It can be actively transported across cell membranes, and its distribution can be influenced by factors such as pH and ion concentration .

Subcellular Localization

The subcellular localization of Sodium (S)-2-amino-4-carboxybutanoate hydrate can influence its activity and function. It is primarily found in the cytoplasm, where it can participate in various metabolic processes. It can also be transported into organelles such as mitochondria, where it can contribute to energy production .

Métodos De Preparación

El glutamato monosódico se puede producir mediante varios métodos:

Hidrólisis de Proteínas Vegetales: Este método implica la hidrólisis de proteínas vegetales utilizando ácido clorhídrico para romper los enlaces peptídicos y liberar ácido glutámico, que luego se neutraliza con hidróxido de sodio para formar glutamato monosódico.

Síntesis Química: El glutamato monosódico también se puede sintetizar químicamente utilizando acrilonitrilo.

Fermentación Bacteriana: El método industrial más común para producir glutamato monosódico es la fermentación bacteriana. En este proceso, bacterias como las especies de Corynebacterium se cultivan con amoníaco y carbohidratos de fuentes como remolacha azucarera, caña de azúcar o melaza.

Análisis De Reacciones Químicas

El glutamato monosódico experimenta varias reacciones químicas:

Oxidación: El glutamato monosódico se puede oxidar para formar ácido glutámico y otros derivados.

Deshidratación: Cuando se calienta a altas temperaturas, el glutamato monosódico puede sufrir reacciones de deshidratación para formar piroglutamato.

Sustitución: El glutamato monosódico puede participar en reacciones de sustitución donde el ion sodio es reemplazado por otros cationes.

Los reactivos comunes utilizados en estas reacciones incluyen ácido clorhídrico, hidróxido de sodio y varios agentes oxidantes. Los principales productos formados a partir de estas reacciones incluyen ácido glutámico, piroglutamato y otros derivados del glutamato.

Comparación Con Compuestos Similares

El glutamato monosódico es único entre los potenciadores del sabor por su capacidad de impartir el sabor umami. Compuestos similares incluyen:

Inosinato Disódico: Se utiliza a menudo en combinación con glutamato monosódico para mejorar el sabor umami.

Guanilato Disódico: Otro potenciador del sabor umami que se utiliza comúnmente con glutamato monosódico.

Proteína Vegetal Hidrolizada: Contiene glutamato y se utiliza como potenciador del sabor en diversos alimentos.

Extracto de Levadura Autolizado: Contiene glutamato natural y se utiliza para realzar el sabor en alimentos procesados.

El glutamato monosódico destaca por su uso generalizado y su eficacia para realzar el sabor sabroso de los alimentos.

Actividad Biológica

Sodium L-glutamate hydrate, commonly referred to as monosodium glutamate (MSG), is a sodium salt of the amino acid L-glutamic acid. It is widely used as a flavor enhancer in food and has various biological activities that have been the subject of extensive research. This article explores its biological activity, safety, and efficacy based on diverse sources.

- Molecular Formula : C₅H₈NNaO₄·xH₂O

- Molecular Weight : 169.1 g/mol

- Solubility : Highly soluble in water (417 g/L) .

Sodium L-glutamate functions primarily as an excitatory neurotransmitter in the central nervous system (CNS). It plays a critical role in synaptic transmission and plasticity, influencing learning and memory processes. The biological activity of glutamate is mediated through its interaction with various receptors, including:

- NMDA Receptors : Involved in synaptic plasticity and memory function.

- AMPA Receptors : Facilitate fast synaptic transmission.

- Metabotropic Glutamate Receptors (mGluRs) : Modulate neurotransmission and neuroprotection .

Biological Effects

- Neuroprotective Effects :

-

Toxicity and Safety :

- Acute toxicity studies reveal that sodium L-glutamate has low toxicity, with no adverse effects observed at doses up to 5,000 mg/kg body weight .

- Long-term studies indicate increased organ weights (kidney and spleen) at high doses; however, these changes were not associated with adverse histopathological findings .

- Potential Side Effects :

Table 1: Summary of Key Studies on Sodium L-Glutamate Hydrate

| Study | Findings | Methodology |

|---|---|---|

| Safety Assessment | No inhibition of microbial growth observed; low acute toxicity reported | Broth dilution method; animal studies |

| Neuroprotective Study | Sodium L-glutamate enhances neuronal survival; mimics ischemic preconditioning | Isolated rat heart model |

| Toxicological Evaluation | Increased organ weights observed but not adverse | OECD guideline studies on chronic toxicity |

Case Studies

-

Case Study on Neuroprotection :

In a study investigating the effects of sodium L-glutamate on rat cerebrocortical neurons, it was found that treatment with sodium L-glutamate improved cell viability under stress conditions. This suggests its potential role in neuroprotection during ischemic events . -

Epidemiological Observations :

Epidemiological studies have noted correlations between high MSG consumption and various health issues, including metabolic syndrome symptoms. However, these findings require further investigation to establish causation .

Propiedades

Key on ui mechanism of action |

L-Glutamate and GABA supposedly act as excitatory and inhibitory transmitters, respectively, in the central nervous system. Glutamate is also involved in the synthesis of proteins. /Glutamate/ |

|---|---|

Número CAS |

6106-04-3 |

Fórmula molecular |

C5H10NNaO5 |

Peso molecular |

187.13 g/mol |

Nombre IUPAC |

sodium;(4S)-4-amino-5-hydroxy-5-oxopentanoate;hydrate |

InChI |

InChI=1S/C5H9NO4.Na.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;1H2/q;+1;/p-1/t3-;;/m0../s1 |

Clave InChI |

GJBHGUUFMNITCI-QTNFYWBSSA-M |

Impurezas |

Monosodium glutamate is contaminated by sodium chloride, but as a food flavoring material this is generally of no consequence. Limits of impurities: Chlorides, 0.2%; Arsenic, 3 ppm (as As); Heavy metals, 20 ppm; Lead, 10 ppm |

SMILES |

C(CC(=O)O)C(C(=O)[O-])N.O.[Na+] |

SMILES isomérico |

C(CC(=O)[O-])[C@@H](C(=O)O)N.O.[Na+] |

SMILES canónico |

C(CC(=O)[O-])C(C(=O)O)N.O.[Na+] |

Punto de ebullición |

225 °C (decomposes) |

Color/Form |

White free flowing crystals or crystalline powder Forms rhombic prisms when crystallized from wate |

Densidad |

26.2 (saturated water solution at 20 °C) |

melting_point |

450 °F (Decomposes) (NTP, 1992) |

Descripción física |

Monosodium glutamate appears as white or off-white crystalline powder with a slight peptone-like odor. pH (0.2% solution)7.0. (NTP, 1992) White, practically odourless crystals or crystalline powder White solid; [Merck Index] Fine colorless crystals; MSDSonline] |

Solubilidad |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) Freely soluble in water; practically insoluble in ethanol or ether SPARINGLY SOL IN ALCOHOL 73.9 G PER 100 ML WATER @ 25 °C; IT IS PRACTICALLY INSOL IN OIL OR ORGANIC SOLVENTS In water, 385,000 ppm at 25 °C |

Sinónimos |

Aluminum L Glutamate Aluminum L-Glutamate D Glutamate D-Glutamate Glutamate Glutamate, Potassium Glutamic Acid Glutamic Acid, (D)-Isomer L Glutamate L Glutamic Acid L-Glutamate L-Glutamate, Aluminum L-Glutamic Acid Potassium Glutamate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.